molecular formula C16H20Cl3NO10 B8003806 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose

Cat. No.: B8003806
M. Wt: 492.7 g/mol
InChI Key: SEEYXQVYXYGHNF-DHGKCCLASA-N
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Description

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is a synthetic derivative of glucose. It is a glycosylation catalyst used in various chemical and biochemical applications. The compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and a trichloroacetamido group at position 2 of the glucose molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-trichloroacetamido-D-glucose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose involves its role as a glycosylation catalyst. The compound facilitates the transfer of glycosyl groups to acceptor molecules, enhancing the efficiency of glycosylation reactions. The trichloroacetamido group plays a crucial role in stabilizing the transition state and increasing the reactivity of the glycosyl donor .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Similar structure but with an amino group instead of a trichloroacetamido group.

    1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose: Contains an azido group instead of a trichloroacetamido group.

    2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-galactopyranose: A galactose derivative with similar acetylation.

Uniqueness

1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is unique due to the presence of the trichloroacetamido group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in glycosylation reactions where high reactivity and selectivity are required .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11-,12-,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYXQVYXYGHNF-DHGKCCLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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